molecular formula C9H16ClN3O B1443186 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride CAS No. 1258650-44-0

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride

Cat. No.: B1443186
CAS No.: 1258650-44-0
M. Wt: 217.69 g/mol
InChI Key: CYENCLAOVJEZTN-UHFFFAOYSA-N
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Description

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked via a methylene group to a 5-methyl-1,2,4-oxadiazole moiety. Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

5-methyl-3-(piperidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)5-8-3-2-4-10-6-8;/h8,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYENCLAOVJEZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride is C9H15N3OC_9H_{15}N_3O with a molecular weight of 181.23 g/mol. The compound features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazol moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
CAS Number1258826-83-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole structures. For instance, derivatives of piperidine with oxadiazole rings have shown significant activity against various bacterial strains.

  • Antibacterial Activity : In vitro evaluations indicate that compounds similar to 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests strong antibacterial properties that warrant further investigation.
  • Antifungal Activity : Additionally, studies have reported that certain derivatives demonstrate antifungal activity against pathogens such as Candida albicans, with MIC values indicating effective inhibition .

Structure-Activity Relationship (SAR)

The presence of the oxadiazole group appears to enhance the biological activity of piperidine derivatives. A comparative analysis shows that modifications in the substituents on the oxadiazole ring can lead to variations in potency:

CompoundMIC (μg/mL)Activity Type
3-(5-Methyl-1,2,4-oxadiazol)0.22Antibacterial
4-(5-Methyl-1,2,4-oxadiazol)0.25Antibacterial
Various derivatives16.69 - 78.23Antifungal

This table illustrates how slight changes in chemical structure can significantly affect antimicrobial efficacy.

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of oxadiazole-containing piperidine derivatives:

  • In Vitro Studies : A study conducted by MDPI demonstrated that piperidine derivatives with oxadiazole rings showed promising antibacterial and antifungal activities across various strains . These findings support the hypothesis that such modifications can lead to enhanced pharmacological profiles.
  • Comparative Analysis : Research comparing different alkaloids has shown that those containing piperidine and oxadiazole groups exhibit better bioactivity than their counterparts lacking these functional groups . This emphasizes the potential for developing new antimicrobial agents based on this scaffold.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold in medicinal chemistry for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets, including:

  • Antimicrobial Agents : Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties. The incorporation of the piperidine moiety may enhance this activity through improved bioavailability and receptor interaction .

Neuropharmacology

Studies have suggested that compounds containing piperidine and oxadiazole structures may interact with neurotransmitter systems. This interaction could lead to the development of new treatments for neurodegenerative diseases or psychiatric disorders .

Agrochemicals

The unique chemical structure of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride positions it as a candidate for agrochemical applications. Its potential use as a pesticide or herbicide is under investigation due to the biological activity associated with oxadiazole derivatives .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those similar to 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride. Results indicated significant inhibition of bacterial growth, suggesting that modifications to the oxadiazole structure can enhance its antimicrobial properties .

Case Study 2: Neuropharmacological Effects

Research focusing on neuropharmacological effects highlighted that piperidine derivatives can modulate neurotransmitter receptors. In vitro studies demonstrated that certain derivatives exhibited affinity for serotonin and dopamine receptors, indicating potential for treating mood disorders .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogues

Compound Name Substituent (Oxadiazole Position) Piperidine Position Molecular Weight (g/mol) Key Applications/Notes
3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine HCl 5-Methyl (3-yl) 3- 229.16 (base) Potential 5-HT receptor modulation
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine HCl 5-Methoxymethyl (3-yl) 4- 247.73 Increased polarity due to ether linkage
3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine HCl 3-(Methylsulfonyl) (5-yl) 3- 293.78 Enhanced electronic effects from sulfonyl group
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl 5-Isopropyl (3-yl) 3- 195.26 Higher lipophilicity for membrane penetration
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine HCl 3-Methyl (5-yl) 4- 183.21 Steric effects from positional isomerism

Key Observations:

  • Substituent Position : The 3-yl vs. 5-yl substitution on the oxadiazole ring alters steric and electronic profiles. For example, 3-yl methyl groups (target compound) may enhance receptor binding compared to 5-yl isomers .
  • Functional Groups : Methoxymethyl () and sulfonyl () substituents introduce polarity, impacting solubility and metabolic stability.
  • Piperidine Position : 3-Substituted piperidines (target compound) may exhibit distinct conformational preferences compared to 4-substituted analogues (), affecting target engagement.

Pharmacological Activity and Receptor Interactions

  • Serotonin Receptor Modulation : SB224289, a 5-HT1B antagonist, shares the 5-methyl-1,2,4-oxadiazole motif, suggesting the target compound may interact with similar receptors .
  • Selectivity : Analogues with bulkier substituents (e.g., isopropyl in ) may exhibit reduced off-target effects due to steric hindrance, whereas smaller groups (e.g., methyl in ) favor tighter binding.

Physicochemical Properties

  • Solubility : Hydrochloride salts universally improve water solubility.
  • Molecular Weight : Smaller analogues (e.g., 183.21 g/mol in ) may exhibit faster renal clearance, whereas heavier compounds (e.g., 293.78 g/mol in ) could have prolonged half-lives.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride generally involves two key stages:

Synthesis of 5-Methyl-1,2,4-oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with nitriles or carboxylic acid derivatives. Several methods have been reported:

  • Classical Cyclization : Amidoximes react with nitriles under reflux conditions in solvents like acetonitrile or dichloromethane, often requiring prolonged reaction times (up to 72 hours) and resulting in moderate yields due to poor solubility and purification challenges of intermediates.

  • Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times and improves yields. Amidoximes and acyl chlorides or esters are cyclized in the presence of bases like potassium carbonate or catalysts such as ammonium fluoride on alumina, achieving rapid formation of 3,5-disubstituted 1,2,4-oxadiazoles with simplified purification and reduced solvent use.

  • Catalytic Methods : Catalysts such as magnesium oxide, acetic acid, or potassium fluoride facilitate the conversion of aryl nitriles to amidoximes and subsequent cyclization to oxadiazoles, often in two-step procedures with good yields.

Formation of Hydrochloride Salt

The free base 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol). This step improves the compound's stability, solubility, and handling properties.

Detailed Synthetic Example and Reaction Conditions

Step Reaction Type Reactants/Conditions Notes/Outcome
1 Amidoxime Formation Nitrile + hydroxylamine hydrochloride, catalyst (MgO, CH3COOH, or KF), solvent (e.g., acetonitrile), microwave irradiation Rapid formation of amidoxime intermediate with high yield and short reaction time (minutes to hours)
2 Cyclization to 1,2,4-oxadiazole Amidoxime + acyl chloride or ester, base (K2CO3 or NH4F/Al2O3), microwave irradiation Efficient cyclodehydration forming 5-methyl-1,2,4-oxadiazole ring; environmentally friendly due to reduced solvents
3 Alkylation of Piperidine 5-methyl-1,2,4-oxadiazol-3-ylmethyl halide + piperidine, solvent (DMF or similar), base (K2CO3), heat (80-120°C) Formation of 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine; reaction time typically 4 hours
4 Hydrochloride Salt Formation Free base + HCl in methanol or ethanol, room temperature Crystallization of hydrochloride salt; improves compound stability and purity

Research Findings and Comparative Analysis

  • Microwave-assisted synthesis offers significant advantages over classical methods, including faster reaction times (minutes vs. days), higher yields, and reduced environmental impact due to lower solvent volumes.

  • Catalyst choice impacts yield and purity; bases like potassium carbonate and catalysts such as ammonium fluoride on alumina improve cyclization efficiency.

  • Purification after cyclization is simplified by microwave methods, often requiring only filtration or simple extraction, whereas classical methods often need chromatographic purification.

  • Alkylation conditions require careful control of temperature and stoichiometry to avoid side reactions and maximize yield of the piperidine-substituted product.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Time Yield Advantages Disadvantages
Classical Cyclization Amidoxime + nitrile, reflux Up to 72 hours Moderate Well-established Long reaction time, difficult purification
Microwave-Assisted Cyclization Amidoxime + acyl chloride/ester, K2CO3 or NH4F/Al2O3 Minutes to hours High Fast, high yield, eco-friendly Requires microwave reactor
Alkylation of Piperidine Oxadiazole methyl halide + piperidine, K2CO3, DMF 4 hours Good Straightforward, scalable Requires control of conditions
Hydrochloride Salt Formation HCl in methanol or ethanol Minutes to hours Quantitative Improves stability and handling Additional step

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride, and what parameters require strict control?

Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a pre-formed 5-methyl-1,2,4-oxadiazole moiety. A plausible route includes:

  • Step 1: Preparation of the oxadiazole ring via cyclization of an amidoxime with a carboxylic acid derivative under acidic conditions .
  • Step 2: Alkylation of piperidine at the 3-position using a methyl linker, followed by quaternization with HCl to form the hydrochloride salt.
    Critical Parameters:
  • Temperature Control: Maintain ≤60°C during cyclization to prevent side reactions (e.g., ring-opening).
  • pH Adjustment: Use HCl gas or concentrated HCl in anhydrous conditions to ensure complete salt formation .
  • Purification: Employ column chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) or recrystallization from ethanol/water mixtures .

Basic: Which analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC-DAD/MS: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) to assess purity (>98%) and detect impurities .
  • 1H/13C NMR: Confirm structural integrity via characteristic peaks:
    • Piperidine protons at δ 2.5–3.5 ppm (multiplet).
    • Oxadiazole C-3 methyl group at δ 2.1–2.3 ppm (singlet) .
  • Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid:
    • Inhalation: Move to fresh air; monitor for respiratory distress.
    • Skin Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .
  • Storage: Keep in airtight containers at room temperature, protected from light and moisture .

Advanced: How can computational tools predict reactivity and stability?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to evaluate hydrolytic stability.
  • Reaction Path Search: Use GRRM or AFIR algorithms to identify transition states and competing degradation pathways .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation:
    • Confirm target specificity using knockout cell lines or competitive binding studies.
    • Standardize incubation times and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Meta-Analysis: Apply multivariate regression to account for variables like pH, temperature, and protein binding .

Advanced: Design considerations for forced degradation studies (ICH Q1A–Q1E)?

Methodological Answer:

  • Stress Conditions:
    • Acid/Base Hydrolysis: 0.1N HCl/NaOH at 60°C for 24 hours.
    • Oxidation: 3% H₂O₂ at 25°C for 6 hours.
    • Photolysis: Expose to 1.2 million lux-hours UV/visible light .
  • Analytical Workflow: Use LC-HRMS to identify degradation products; compare fragmentation patterns with synthetic standards .

Advanced: Optimizing reaction kinetics in multi-step syntheses

Methodological Answer:

  • In Situ Monitoring: Employ ReactIR or PAT tools to track intermediates in real time .
  • Rate-Limiting Step Analysis: Vary concentrations of piperidine and oxadiazole precursors to determine rate laws (e.g., pseudo-first-order kinetics) .
  • Scale-Up Considerations: Use microreactors for exothermic steps to maintain isothermal conditions .

Advanced: Mass spectrometry techniques for low-abundance impurities

Methodological Answer:

  • High-Resolution MS (HRMS): Use Q-TOF or Orbitrap systems with ESI+ mode (resolution ≥70,000) to differentiate isobaric impurities (e.g., m/z shifts <0.005 Da) .
  • Data-Dependent Acquisition (DDA): Trigger MS/MS on low-intensity peaks (≥0.1% abundance) for structural elucidation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride
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3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride

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